An In-depth Technical Guide to 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride: A Privileged Scaffold for Drug Discovery
An In-depth Technical Guide to 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Promise of 8-Substituted Derivatives
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have given rise to a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3] Among the various classes of quinoline derivatives, those substituted at the 8-position have garnered significant attention, largely due to the unique chemical environment imparted by the per-positioning of the substituent relative to the ring nitrogen. This guide focuses on a specific, promising derivative: 8-(3-Pyrrolidinyloxy)quinoline, particularly in its dihydrochloride salt form, a molecule poised for exploration in modern drug discovery programs.
Chemical Identity and Physicochemical Properties
1.1. Chemical Structure and Identification
8-(3-Pyrrolidinyloxy)quinoline is characterized by a quinoline core with a pyrrolidinyloxy group attached at the 8-position through an ether linkage. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which is a critical attribute for pharmaceutical development.
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Chemical Name: 8-((R)-pyrrolidin-3-yloxy)quinoline dihydrochloride (and its corresponding (S)-enantiomer or racemic mixture)
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Molecular Formula: C₁₃H₁₄N₂O · 2HCl
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Molecular Weight: 287.18 g/mol (dihydrochloride salt)
1.2. Physicochemical Properties
A comprehensive table of the predicted and known physicochemical properties of the parent compound, 8-hydroxyquinoline, is provided below for comparative analysis. These properties are crucial for predicting the compound's behavior in biological systems and for formulation development.
| Property | 8-Hydroxyquinoline | 8-(3-Pyrrolidinyloxy)quinoline (Predicted) | Significance in Drug Development |
| CAS Number | 148-24-3[4] | 170098-17-4 (free base) | Unique identifier for the chemical substance. |
| Molecular Formula | C₉H₇NO[4] | C₁₃H₁₄N₂O | Determines the elemental composition. |
| Molecular Weight | 145.16 g/mol [4] | 214.26 g/mol (free base) | Influences diffusion, bioavailability, and formulation. |
| Appearance | White to off-white crystalline powder[5] | Predicted to be a solid. | Important for formulation and quality control. |
| Solubility | Sparingly soluble in water | Dihydrochloride salt form is expected to have enhanced aqueous solubility. | Critical for drug delivery and bioavailability. |
| pKa | ~9.8 (phenolic hydroxyl), ~5.0 (pyridine nitrogen) | Pyrrolidine nitrogen pKa ~9-10; Quinoline nitrogen pKa ~4-5 | Affects ionization state at physiological pH, influencing absorption and receptor binding. |
| LogP | ~2.0 | Predicted to be in a similar range. | Indicates lipophilicity, which affects membrane permeability and distribution. |
Synthesis and Manufacturing
The synthesis of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is a multi-step process that leverages established organic chemistry principles. The general synthetic strategy involves the coupling of an activated 8-hydroxyquinoline precursor with a suitable 3-pyrrolidinol derivative.
2.1. General Synthetic Pathway
A common and efficient method for the synthesis of the target compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Caption: General synthetic workflow for 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride.
2.2. Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on standard chemical transformations.[6]
Step 1: Protection of 3-Hydroxypyrrolidine
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Dissolve 3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane).
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Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.
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Stir the reaction at room temperature until completion (monitored by TLC).
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Work up the reaction mixture to isolate the N-Boc-3-hydroxypyrrolidine.
Step 2: Activation of the Hydroxyl Group (Optional but Recommended)
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Dissolve N-Boc-3-hydroxypyrrolidine in a suitable solvent (e.g., pyridine or dichloromethane).
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Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl) portion-wise.
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Allow the reaction to proceed to completion.
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Isolate the resulting N-Boc-3-tosyloxypyrrolidine.
Step 3: Williamson Ether Synthesis
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In a separate flask, dissolve 8-hydroxyquinoline in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
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Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group, forming the 8-quinolinolate anion.
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Add the N-Boc-3-tosyloxypyrrolidine to the reaction mixture.
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Heat the reaction mixture to facilitate the nucleophilic substitution.
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Monitor the reaction by TLC until the starting materials are consumed.
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Perform an aqueous workup to isolate the crude N-Boc-8-(3-pyrrolidinyloxy)quinoline.
Step 4: Deprotection
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Dissolve the protected ether in a suitable solvent (e.g., dichloromethane or dioxane).
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Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to remove the Boc protecting group.
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Stir at room temperature until the deprotection is complete.
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Neutralize the reaction mixture and extract the free base, 8-(3-pyrrolidinyloxy)quinoline.
Step 5: Dihydrochloride Salt Formation
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Dissolve the purified free base in a suitable solvent, such as isopropanol or diethyl ether.
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Slowly add a solution of hydrochloric acid in the same solvent (typically 2 equivalents).
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The dihydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.
Potential Pharmacological Applications and Mechanism of Action
The therapeutic potential of 8-(3-pyrrolidinyloxy)quinoline dihydrochloride can be inferred from the extensive research on related 8-hydroxyquinoline and 8-aminoquinoline derivatives. These classes of compounds are known to exhibit a wide range of biological activities.[7][8][9]
3.1. Anticancer Activity
8-Hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents.[10] Their mechanisms of action are often multifaceted and can include:
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Chelation of Metal Ions: 8-Hydroxyquinolines are potent chelators of metal ions, such as iron and copper, which are essential for tumor growth and proliferation. By sequestering these metals, they can disrupt critical enzymatic processes in cancer cells.
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Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.
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Inhibition of Topoisomerases: Some quinoline-based compounds can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.
3.2. Antimicrobial and Antiviral Activity
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antiviral agents.[8]
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Antibacterial and Antifungal: 8-Hydroxyquinoline itself has been used as an antiseptic and antifungal agent.[5] Its derivatives, including 8-alkoxyquinolines, have shown activity against a range of pathogenic bacteria and fungi.[11] The mechanism is thought to involve the disruption of microbial cell membranes and chelation of essential metal ions.[8]
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Antiviral: Certain 8-aminoquinoline and 8-hydroxyquinoline derivatives have shown inhibitory activity against various viruses, including Dengue virus, respiratory syncytial virus (RSV), and influenza A virus (IAV).[6][8] Proposed mechanisms include the inhibition of viral proteases and interference with viral replication.
3.3. Neuroprotective Effects
The ability of 8-hydroxyquinoline derivatives to chelate metal ions has also made them attractive candidates for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[6] In these conditions, the dysregulation of metal ion homeostasis is implicated in oxidative stress and protein aggregation. By acting as metal chelators, these compounds may help to restore metal ion balance and mitigate neuronal damage.
Caption: Plausible mechanisms of action for 8-(3-pyrrolidinyloxy)quinoline.
Safety and Handling
While specific toxicity data for 8-(3-pyrrolidinyloxy)quinoline dihydrochloride is not widely available, information on the parent quinoline and 8-hydroxyquinoline scaffolds can provide guidance on potential hazards.
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General Handling: As with any research chemical, this compound should be handled in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
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Potential Hazards: Quinoline itself is classified as a substance that may cause cancer and is suspected of causing genetic defects.[12] 8-Hydroxyquinoline is toxic if swallowed and can cause serious eye damage.[4] Therefore, caution should be exercised when handling derivatives of these compounds.
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Storage: The dihydrochloride salt should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Future Directions and Conclusion
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride represents a promising scaffold for the development of novel therapeutic agents. Its structural features, combining the versatile quinoline core with a pyrrolidine moiety, offer opportunities for fine-tuning its pharmacological properties. Future research should focus on:
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Stereoselective Synthesis: The pyrrolidine ring contains a chiral center, and the synthesis and biological evaluation of the individual (R) and (S) enantiomers are warranted, as stereochemistry often plays a critical role in drug activity and safety.
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In-depth Biological Evaluation: Comprehensive screening of this compound against a wide range of cancer cell lines, microbial strains, and viral targets is necessary to fully elucidate its therapeutic potential.
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Structure-Activity Relationship (SAR) Studies: The synthesis and testing of analogues with modifications to both the quinoline and pyrrolidine rings will provide valuable insights into the structural requirements for optimal activity and selectivity.
References
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